molecular formula C22H23N3O2 B4512471 N-(4-tert-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(4-tert-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4512471
M. Wt: 361.4 g/mol
InChI Key: AAESWAWMGQPCFH-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a pyridazinone core (6-oxo-pyridazin-1(6H)-yl) linked via an acetamide bridge to a 4-tert-butylphenyl group. Its structural features, such as the tert-butyl group, may enhance lipophilicity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-22(2,3)17-9-11-18(12-10-17)23-20(26)15-25-21(27)14-13-19(24-25)16-7-5-4-6-8-16/h4-14H,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAESWAWMGQPCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached through a nucleophilic substitution reaction, where a tert-butylphenyl halide reacts with the pyridazinone intermediate.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Hydroxylated pyridazinone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with pyridazinone-based acetamides reported in the literature. Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents Biological Activity Reference
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone + acetamide 4-Bromophenyl; 3-methoxybenzyl; methyl Anti-inflammatory (COX-2 inhibition)
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide Pyridazinone + acetamide 4-Iodophenyl; methylthio-benzyl; methyl Antioxidant (ROS scavenging)
N-(2,4-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Pyridazinone + acetamide 2,4-Dimethoxyphenyl; phenyl Not reported (structural analog)
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone + acetamide Azepane-sulfonyl; 4-methylphenyl; dichloro PRMT5-Substrate Adaptor Interaction Inhibitor

Key Observations

Substituent Effects on Bioactivity: The 4-tert-butylphenyl group in the target compound may confer enhanced metabolic stability compared to halogenated (e.g., bromo, iodo) or methoxy-substituted analogs . Dichloro-substituted pyridazinones (e.g., ) exhibit distinct biological targets (e.g., PRMT5 inhibition), highlighting the role of electronegative groups in enzyme binding.

Antioxidant vs. Anti-inflammatory Activity :

  • Analogs with 3-methoxybenzyl or methylthio-benzyl groups (e.g., ) demonstrate anti-inflammatory activity, while simpler phenyl-substituted derivatives (e.g., ) lack reported bioactivity.
  • The target compound’s tert-butyl group may redirect its mechanism toward lipid peroxidation inhibition, akin to coumarin-based antioxidants in .

Synthetic Accessibility :

  • The target compound can be synthesized via amide coupling between 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid and 4-tert-butylaniline, a method analogous to the synthesis of compound 8a in (yield: 10–46%).

Pharmacokinetic and Physicochemical Properties

  • Solubility: Pyridazinone derivatives generally exhibit moderate aqueous solubility, but tert-butyl substitution may reduce it, necessitating formulation optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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